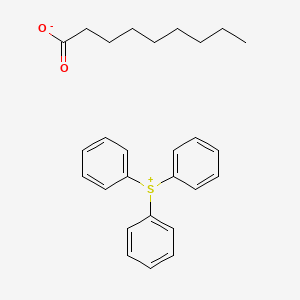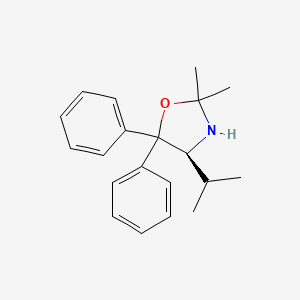
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This specific compound is characterized by its two methyl groups, one isopropyl group, and two phenyl groups attached to the oxazolidine ring. The (4S) designation indicates the stereochemistry of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidines typically involves the reaction of amino alcohols with aldehydes or ketones. For this specific compound, the synthesis might involve the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of substituents: The methyl, isopropyl, and phenyl groups can be introduced through various organic reactions such as alkylation or Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of oxazolidines often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
Oxazolidines can undergo various chemical reactions, including:
Oxidation: Oxazolidines can be oxidized to form oxazolidinones.
Reduction: Reduction of oxazolidines can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines depending on the nucleophile used.
科学研究应用
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of oxazolidines involves their ability to form stable complexes with various substrates. The nitrogen and oxygen atoms in the oxazolidine ring can coordinate with metal ions or form hydrogen bonds with other molecules. This property makes them useful as chiral auxiliaries in asymmetric synthesis, where they can influence the stereochemistry of the reaction products.
相似化合物的比较
Similar Compounds
Oxazolidinones: These are oxidized derivatives of oxazolidines and have similar structural features.
Amino alcohols: These are reduction products of oxazolidines and share some functional groups.
Other oxazolidines: Various oxazolidine derivatives with different substituents.
Uniqueness
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- is unique due to its specific stereochemistry and the presence of bulky substituents. These features can influence its reactivity and interactions with other molecules, making it valuable in specific applications such as chiral synthesis and pharmaceutical research.
属性
CAS 编号 |
189455-43-4 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC 名称 |
(4S)-2,2-dimethyl-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C20H25NO/c1-15(2)18-20(22-19(3,4)21-18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18,21H,1-4H3/t18-/m0/s1 |
InChI 键 |
MTLQXPRSRUVVNB-SFHVURJKSA-N |
手性 SMILES |
CC(C)[C@H]1C(OC(N1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C1C(OC(N1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
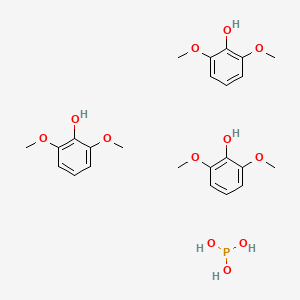
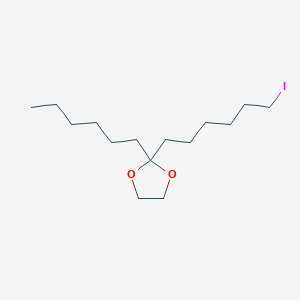
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
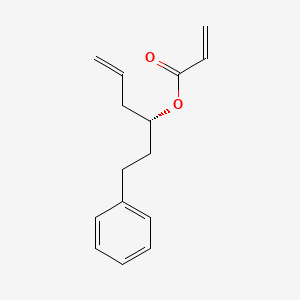
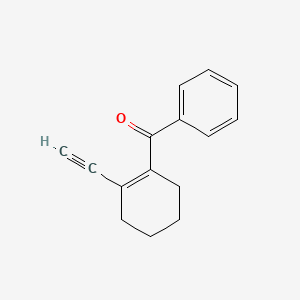


![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
